2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde
Description
2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a 3,3-difluoroazetidine moiety at the ortho position. The azetidine ring, a four-membered saturated heterocycle, introduces significant steric and electronic effects due to its constrained geometry and electron-withdrawing fluorine substituents. The aldehyde group at the benzaldehyde core enables participation in condensation reactions (e.g., Schiff base formation), while the nitro group at the para position enhances electrophilicity, influencing reactivity in nucleophilic aromatic substitution or reduction reactions.
Properties
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O3/c11-10(12)5-13(6-10)9-3-8(14(16)17)2-1-7(9)4-15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZQQNWNYYMDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216739 | |
| Record name | Benzaldehyde, 2-(3,3-difluoro-1-azetidinyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713160-73-6 | |
| Record name | Benzaldehyde, 2-(3,3-difluoro-1-azetidinyl)-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713160-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-(3,3-difluoro-1-azetidinyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with 3,3-difluoroazetidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms in the azetidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzoic acid.
Reduction: 2-(3,3-Difluoroazetidin-1-yl)-4-aminobenzaldehyde.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azetidine ring’s fluorine atoms may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Structural and Electronic Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electronic Effects |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | -NO₂ (para), -CHO (para) | Strong electron-withdrawing (-NO₂, -CHO) |
| 3-Methyl-4-nitrobenzaldehyde | C₈H₇NO₃ | 165.15 | -NO₂ (para), -CHO (para), -CH₃ (meta) | Moderate electron-donating (-CH₃) modifies reactivity |
| 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde | C₁₀H₈F₂N₂O₃ | 266.18 | -NO₂ (para), -CHO (para), 3,3-difluoroazetidine (ortho) | Steric hindrance (azetidine), strong electron-withdrawing (-F) |
Key Observations :
- The difluoroazetidine group in the target compound introduces steric bulk and electron-withdrawing effects, distinct from simpler alkyl or electron-donating substituents in analogs like 3-methyl-4-nitrobenzaldehyde.
Reactivity in Chemical Reactions
a. Henry Reaction (Nitroalkanol Synthesis)
- 4-Nitrobenzaldehyde : 88.8% conversion with 55% syn selectivity .
- Target Compound : Predicted lower conversion due to steric hindrance from the azetidine ring, which may impede nucleophilic attack on the aldehyde.
b. Schiff Base Formation
- 4-Nitrobenzaldehyde: Reacts efficiently with amines (e.g., 2-amino thiophene derivatives) to form stable imines .
- Target Compound : The azetidine group may slow condensation kinetics but improve product stability via intramolecular hydrogen bonding with fluorine atoms .
c. Nucleophilic Aromatic Substitution
- 4-Nitrobenzaldehyde: 55% yield in reactions with trimethylammonium triflate, attributed to the strong electron-withdrawing -NO₂ group .
- Target Compound : Expected reduced yield due to steric shielding of the nitro group by the ortho-substituted azetidine ring .
a. Enzyme Interactions
- 4-Nitrobenzaldehyde: Acts as a substrate for 3′-HSD with a turnover rate of 61.4 min⁻¹ .
- Target Compound : The difluoroazetidine group may reduce binding affinity to enzymes like 3′-HSD due to steric clashes, lowering catalytic efficiency .
b. Nonlinear Optical (NLO) Properties
- 4-Nitrobenzaldehyde Hydrazone (NBAH) : Shows second-harmonic generation (SHG) efficiency 10× urea .
- Target Compound : Fluorine substituents could enhance dipole alignment in crystals, but steric effects from the azetidine ring might disrupt packing, reducing SHG efficiency compared to NBAH .
Physicochemical Properties
| Property | 4-Nitrobenzaldehyde | This compound |
|---|---|---|
| LogP (Predicted) | 1.2 | 2.5 |
| Solubility in Water | Moderate | Low (increased hydrophobicity from -F and azetidine) |
| Melting Point | 105–107°C | >150°C (predicted, due to rigid azetidine ring) |
Biological Activity
2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde (CAS No. 1713160-73-6) is a novel compound recognized for its unique structural characteristics and potential applications in medicinal chemistry and biological research. This compound features a benzaldehyde group substituted with a 3,3-difluoroazetidin-1-yl moiety and a nitro group, leading to significant biological activities that warrant further investigation.
- Molecular Formula : C10H8F2N2O3
- Molecular Weight : 242.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that affect cellular functions. The azetidine ring's fluorine atoms may enhance the compound's reactivity and selectivity towards biological targets, potentially leading to therapeutic effects against various diseases.
Anticancer Properties
Recent studies have explored the anticancer potential of nitrobenzaldehyde derivatives, including this compound. Research indicates that compounds containing nitro groups can induce apoptosis in cancer cells through mechanisms involving intracellular acidification and disruption of cellular homeostasis.
Case Study: Photodynamic Therapy
A notable application of nitrobenzaldehyde derivatives in oncology is their use in photodynamic therapy (PDT). In a study involving mice with triple-negative breast cancer, the injection of nitrobenzaldehyde followed by UV light exposure resulted in significant tumor reduction without damaging surrounding healthy tissues. The mechanism involved the release of protons upon UV activation, leading to intracellular acidification and subsequent apoptosis of cancer cells .
Antimicrobial Activity
The compound is also being investigated for its potential antimicrobial properties. Preliminary studies suggest that derivatives of 4-nitrobenzaldehyde exhibit activity against various bacterial strains, indicating that this compound may share similar properties due to the presence of the nitro group.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro group and difluoroazetidine | Anticancer, antimicrobial |
| 2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine | Pyridine instead of benzaldehyde | Limited data on biological use |
| 6-Bromo-5-(3,3-difluoroazetidin-1-yl)-pyrazine | Pyrazine ring with similar azetidine | Potentially similar activities |
Research Applications
The unique structure of this compound makes it a valuable building block in chemical synthesis for pharmaceuticals and agrochemicals. Its potential applications extend to:
- Biochemical Probes : Investigating cellular mechanisms.
- Therapeutics : Development of new drugs targeting cancer and microbial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
